molecular formula C24H21FN4O3 B2753517 (E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-77-8

(E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Katalognummer B2753517
CAS-Nummer: 941895-77-8
Molekulargewicht: 432.455
InChI-Schlüssel: URBKKNGOBUZZAD-XAYXJRQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Urea and Bis-Urea Primaquine Derivatives: Synthesis and Biological Evaluation

A study focused on synthesizing novel compounds bridging primaquine with hydroxyl or halogen substituted benzene moieties via urea or bis-urea functionalities, which were then evaluated for biological activity against various cancer cell lines. The compounds exhibited moderate to strong antiproliferative effects, particularly against breast carcinoma MCF-7 cells. Notably, a p-fluoro derivative showed high activity and selectivity towards MCF-7 cells, indicating its potential as a lead compound in developing breast carcinoma drugs. Additionally, some compounds demonstrated high antioxidant activity, while one exhibited strong antimicrobial activity in susceptibility assays. This research highlights the versatile applications of urea derivatives in developing anticancer and antimicrobial agents (Perković et al., 2016).

Orexin-1 Receptor Antagonism: A Strategy for Stress-Induced Hyperarousal

An investigation into the effects of a selective and high-affinity orexin-1 receptor (OX1R) antagonist, compound 56, revealed its potential in attenuating stress-induced hyperarousal without causing hypnotic effects. This compound, by crossing the blood-brain barrier and occupying OX1Rs at lower doses, presented a novel therapeutic strategy for treating various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Anticholinesterase Activities of Coumarylthiazole Derivatives

Research on a new series of coumarylthiazole derivatives containing aryl urea/thiourea groups explored their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. Some compounds showed significant inhibitory activity, surpassing that of galantamine, a standard treatment for Alzheimer's disease. This highlights the potential of urea derivatives in the development of neuroprotective drugs (Kurt et al., 2015).

Protox Inhibitors for Herbicidal Activities

A study on the synthesis of novel triazolinone derivatives, incorporating urea functionalities, aimed at identifying potent Protox inhibitors as herbicides. These compounds demonstrated varied herbicidal activities, with one compound, in particular, showing promising results comparable to commercial products, suggesting potential applications in agricultural pest management (Luo et al., 2008).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with 4-fluorobenzaldehyde, followed by the reaction of the resulting Schiff base with urea.", "Starting Materials": [ "3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile", "4-fluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to form the corresponding Schiff base.", "Step 2: Isolation of the Schiff base by filtration or extraction.", "Step 3: Reaction of the Schiff base with urea in the presence of a catalyst such as triethylamine or N,N-dimethylformamide to form (E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the product by recrystallization or column chromatography." ] }

CAS-Nummer

941895-77-8

Produktname

(E)-1-(4-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molekularformel

C24H21FN4O3

Molekulargewicht

432.455

IUPAC-Name

1-(4-fluorophenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H21FN4O3/c1-32-19-6-4-5-16(15-19)13-14-29-22(20-7-2-3-8-21(20)27-24(29)31)28-23(30)26-18-11-9-17(25)10-12-18/h2-12,15H,13-14H2,1H3,(H2,26,28,30)

InChI-Schlüssel

URBKKNGOBUZZAD-XAYXJRQQSA-N

SMILES

COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.